molecular formula C15H14N2O5 B11564540 2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol

2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol

Cat. No.: B11564540
M. Wt: 302.28 g/mol
InChI Key: OUYHLFIDNQNDIU-UHFFFAOYSA-N
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Description

2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol is an organic compound that belongs to the class of imines and phenols It is characterized by the presence of a nitro group and methoxy groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-nitrophenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Scientific Research Applications

2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.

    4-Nitrophenol: Shares the nitro group but lacks the imine and methoxy functionalities.

Uniqueness

2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C15H14N2O5/c1-21-14-6-3-11(8-15(14)22-2)16-9-10-7-12(17(19)20)4-5-13(10)18/h3-9,18H,1-2H3

InChI Key

OUYHLFIDNQNDIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)OC

Origin of Product

United States

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